molecular formula C13H9ClFN3OS B5872552 N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide

Cat. No.: B5872552
M. Wt: 309.75 g/mol
InChI Key: UUOJOPKPVIVBNB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine and 3-fluorobenzoyl chloride . The reaction conditions often include maintaining the reaction mixture at a specific temperature and pH to ensure the desired product formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide stands out due to its unique combination of a pyridine ring, a thiourea moiety, and a fluorobenzamide group. This unique structure allows it to form stable complexes with a variety of transition metals and exhibit diverse biological activities .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-9-4-5-11(16-7-9)17-13(20)18-12(19)8-2-1-3-10(15)6-8/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJOPKPVIVBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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